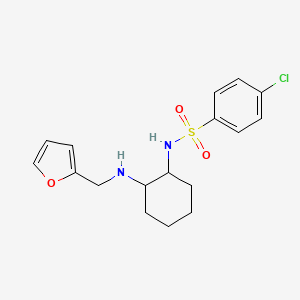![molecular formula C24H20ClN3O B2851443 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 612041-18-6](/img/structure/B2851443.png)
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a complex heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with a chloro group, an isopropoxybenzyl group, and an indoloquinoxaline core, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropoxybenzylamine with 9-chloro-6H-indolo[2,3-b]quinoxaline-6-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors and recyclable catalysts. Titanium silicate (TS-1) has been reported as an efficient catalyst for the synthesis of quinoxaline derivatives, providing high yields and scalability . The use of microwave irradiation and other advanced techniques can further enhance the efficiency and reduce the reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Quinoxaline derivatives are used in the development of organic semiconductors, dyes, and electroluminescent materials.
Wirkmechanismus
The mechanism of action of 9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
6-methylindolo[3,2-b]quinoxaline: A derivative with a methyl group instead of the isopropoxybenzyl group.
Pyrrolo[2,3-b]quinoxaline: A structurally related compound with a pyrrole ring.
Uniqueness
9-chloro-6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the isopropoxybenzyl group and the chloro group enhances its potential for diverse applications in medicinal chemistry and industrial processes.
Eigenschaften
IUPAC Name |
9-chloro-6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O/c1-15(2)29-22-10-6-3-7-16(22)14-28-21-12-11-17(25)13-18(21)23-24(28)27-20-9-5-4-8-19(20)26-23/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQHSYIDLRZNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
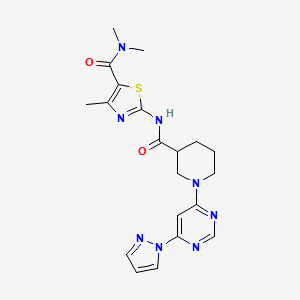

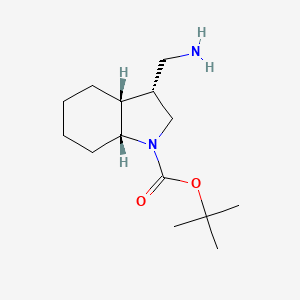
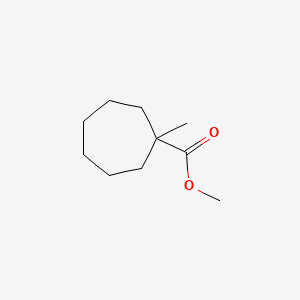
![(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2851368.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2851371.png)
![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)
![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)
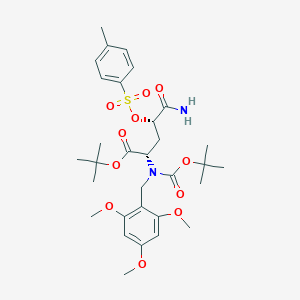
![METHYL 7-(3-FLUOROPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2851377.png)
